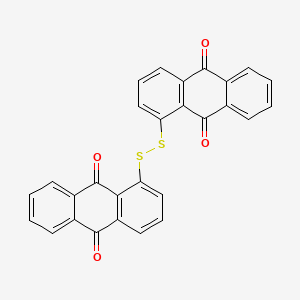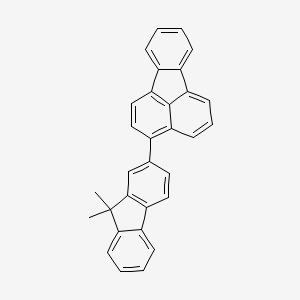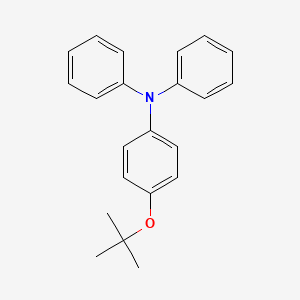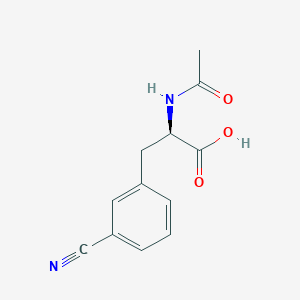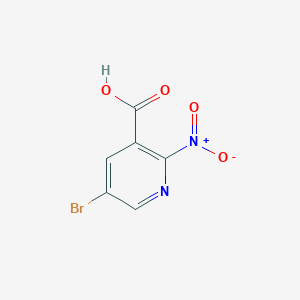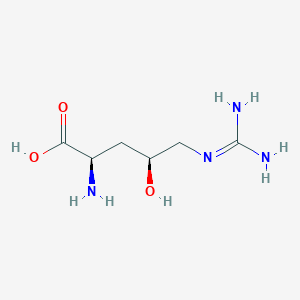
rel-(2R,4S)-2-Amino-5-guanidino-4-hydroxypentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
rel-(2R,4S)-2-Amino-5-guanidino-4-hydroxypentanoicacid is a chiral amino acid derivative with significant biological and chemical importance. This compound is known for its unique structural features, which include an amino group, a guanidino group, and a hydroxyl group, making it a versatile molecule in various biochemical processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of rel-(2R,4S)-2-Amino-5-guanidino-4-hydroxypentanoicacid typically involves multi-step organic synthesis. One common method includes the protection of functional groups, followed by selective reactions to introduce the amino, guanidino, and hydroxyl groups in the desired configuration. The reaction conditions often require controlled temperatures, specific catalysts, and protective atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of rel-(2R,4S)-2-Amino-5-guanidino-4-hydroxypentanoicacid may involve biotechnological approaches, such as enzyme-catalyzed reactions, to achieve high yields and enantiomeric purity. These methods are preferred due to their efficiency and environmentally friendly nature.
化学反応の分析
Types of Reactions
rel-(2R,4S)-2-Amino-5-guanidino-4-hydroxypentanoicacid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The guanidino group can be reduced to form amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the guanidino group may produce primary amines.
科学的研究の応用
rel-(2R,4S)-2-Amino-5-guanidino-4-hydroxypentanoicacid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Plays a role in enzyme catalysis and protein synthesis.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of rel-(2R,4S)-2-Amino-5-guanidino-4-hydroxypentanoicacid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by acting as a substrate or inhibitor, thereby influencing cellular processes and physiological responses.
類似化合物との比較
Similar Compounds
L-Arginine: Similar in structure but lacks the hydroxyl group.
L-Ornithine: Similar but lacks the guanidino group.
L-Citrulline: Similar but has a different arrangement of functional groups.
Uniqueness
rel-(2R,4S)-2-Amino-5-guanidino-4-hydroxypentanoicacid is unique due to its specific combination of functional groups and chiral centers, which confer distinct biochemical properties and reactivity compared to its analogs.
特性
分子式 |
C6H14N4O3 |
|---|---|
分子量 |
190.20 g/mol |
IUPAC名 |
(2R,4S)-2-amino-5-(diaminomethylideneamino)-4-hydroxypentanoic acid |
InChI |
InChI=1S/C6H14N4O3/c7-4(5(12)13)1-3(11)2-10-6(8)9/h3-4,11H,1-2,7H2,(H,12,13)(H4,8,9,10)/t3-,4+/m0/s1 |
InChIキー |
OPCBKDJCJYBGTQ-IUYQGCFVSA-N |
異性体SMILES |
C([C@@H](CN=C(N)N)O)[C@H](C(=O)O)N |
正規SMILES |
C(C(CN=C(N)N)O)C(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



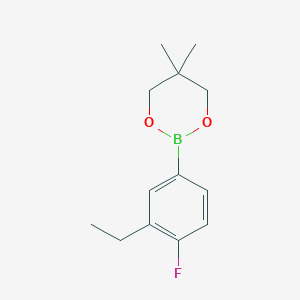
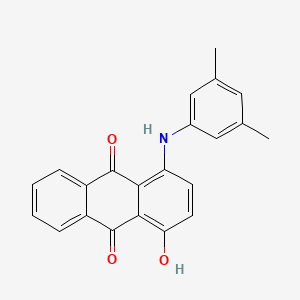
![L-Phenylalaninamide, N-[[[3-(methoxycarbonyl)phenyl]methyl]sulfonyl]-5-phenyl-D-norvalyl-N-[[4-[[(acetyloxy)amino]iminomethyl]phenyl]methyl]-3-[[(2,2,2-trifluoroacetyl)amino]methyl]-](/img/structure/B13138095.png)
![3,9-Dichloro-6-(9h-fluoren-2-yl)-5h-dibenzo[c,e]azepine-5,7(6h)-dione](/img/structure/B13138105.png)
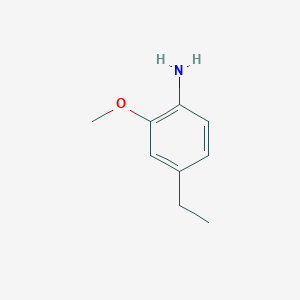
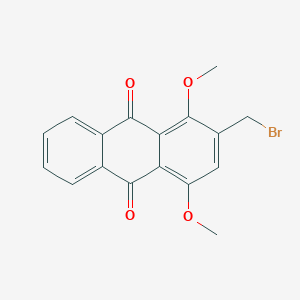
![methyl 4-[(5,5-dimethyl-8-quinolin-3-yl-6H-naphthalene-2-carbonyl)amino]benzoate](/img/structure/B13138128.png)
